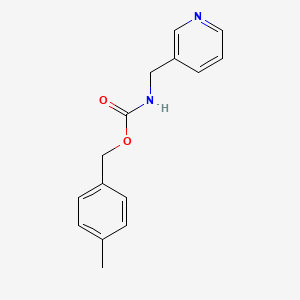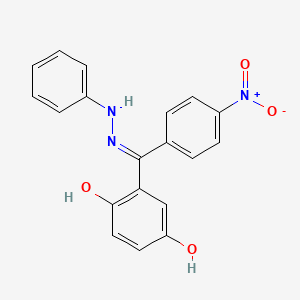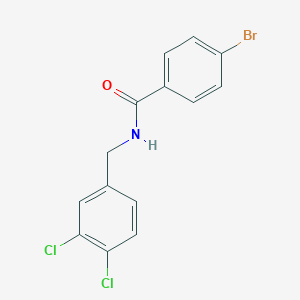![molecular formula C20H17N3O5S B6062790 N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, commonly known as NPDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG is a sulfonylurea compound that has been widely used as a fluorescent probe for glucose transporters in cells.
科学研究应用
NPDG has been widely used as a fluorescent probe for glucose transporters in cells. Glucose transporters are proteins that facilitate the transport of glucose across cell membranes. The expression and activity of glucose transporters are altered in various diseases such as diabetes, cancer, and neurodegenerative disorders. NPDG has been used to study the regulation of glucose transporters in these diseases.
NPDG has also been used as a tool to study the mechanism of action of various drugs that target glucose transporters. For example, NPDG has been used to study the mechanism of action of the anti-diabetic drug metformin, which is known to inhibit glucose transporters.
作用机制
NPDG is a fluorescent probe that is taken up by cells through glucose transporters. Once inside the cell, NPDG binds to intracellular proteins, leading to a change in its fluorescence properties. The change in fluorescence can be detected using fluorescence microscopy or spectroscopy. By measuring the change in fluorescence, researchers can determine the activity of glucose transporters in cells.
Biochemical and Physiological Effects:
NPDG is a non-toxic compound that has no known physiological effects. However, it has been shown to alter the activity of glucose transporters in cells. NPDG has been used to study the regulation of glucose transporters in various diseases, including diabetes, cancer, and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using NPDG as a fluorescent probe is its high sensitivity and specificity for glucose transporters. NPDG has been shown to be a reliable tool for studying the activity of glucose transporters in cells.
However, there are also some limitations to using NPDG. One limitation is that NPDG is not a direct measure of glucose uptake. Instead, it measures the activity of glucose transporters, which may not always correlate with glucose uptake. Additionally, NPDG is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
未来方向
There are several future directions for the use of NPDG in scientific research. One direction is to use NPDG to study the regulation of glucose transporters in other diseases, such as cardiovascular disease and obesity.
Another direction is to develop new fluorescent probes based on the structure of NPDG. These probes could be used to study other transporters and channels in cells.
Finally, there is a need for more studies to validate the use of NPDG as a tool for studying glucose transporters in cells. This includes studies to determine the correlation between NPDG fluorescence and glucose uptake in cells, as well as studies to determine the optimal conditions for using NPDG in experiments.
Conclusion:
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, or NPDG, is a sulfonylurea compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG has been widely used as a fluorescent probe for glucose transporters in cells, and has been used to study the regulation of glucose transporters in various diseases. While there are some limitations to using NPDG, it remains a valuable tool for studying glucose transporters in cells. Future research should focus on developing new fluorescent probes based on the structure of NPDG, as well as validating the use of NPDG in experiments.
合成方法
The synthesis of NPDG involves the reaction of N-phenylglycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained through column chromatography. The yield of NPDG is typically around 60-70%.
属性
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-16-9-3-1-4-10-16)15-22(17-11-5-2-6-12-17)29(27,28)19-14-8-7-13-18(19)23(25)26/h1-14H,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRIEJBJRRDHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)